1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The presence of the trifluoromethyl group adds unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including:
Cycloaddition Reactions: These reactions are used to form the bicyclic structure with high diastereo- and enantioselectivity.
Desymmetrization Processes: Starting from achiral tropinone derivatives, these processes allow for the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Tropine: A related tropane alkaloid with similar biological activities.
3-Acetoxytropane: Another tropane derivative with comparable chemical properties.
3-Chlorotropane: A chlorinated analog with distinct reactivity.
Uniqueness
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one , also referred to as a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical formula is C13H16F3N, with a molecular weight of approximately 251.27 g/mol. The structure features a bicyclic framework typical of tropane derivatives, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the azabicyclo family exhibit various biological effects, including:
- Anticancer Activity : Several studies have shown that azabicyclo compounds can induce cytotoxic effects in cancer cell lines.
- Neuropharmacological Effects : These compounds may interact with neurotransmitter systems, potentially influencing cognitive functions or exhibiting analgesic properties.
Case Studies and Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various azabicyclo derivatives against human leukemia cells (Molt 4/C8 and CEM T-lymphocytes) and murine L1210 lymphoid leukemia cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than 10 µM, indicating potent cytotoxic activity comparable to established chemotherapeutics like melphalan .
- Selectivity for Malignant Cells : Another investigation assessed the selectivity of these compounds towards malignant versus normal cells. Compounds were found to preferentially target cancerous cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Data Table: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) | Relative Potency |
---|---|---|---|
1 | Molt 4/C8 | 7.5 | 1.6 (vs Melphalan) |
2 | CEM | 9.0 | Equivalent to Melphalan |
3 | L1210 | >100 | Low Potency |
Research suggests that the bicyclic structure may facilitate interactions with central nervous system receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction could lead to potential applications in treating neurodegenerative diseases or mental health disorders.
Mitochondrial Effects
Studies have also indicated that certain azabicyclo compounds can influence mitochondrial function, either by inhibiting respiration or altering mitochondrial membrane potential, which could contribute to their cytotoxic effects .
Data Table: Mitochondrial Activity
Compound | Effect on Respiration | Concentration (µM) | Observations |
---|---|---|---|
A | Inhibition | 30 | Significant decrease |
B | Stimulation | 100 | Moderate increase |
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-11-7-14-5-6-15(8-11)21(14)16(22)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14-15H,1,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUIZZVSPSDWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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